5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a sulfonyl group, an imino group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo framework, introduction of the sulfonyl and imino groups, and the attachment of the morpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted chlorophenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl and imino groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Organic heterocyclic compounds containing a benzene ring fused to an imidazole ring.
Pyrrolidine Derivatives: Compounds containing a five-membered nitrogen heterocycle, widely used in medicinal chemistry.
Uniqueness
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its complex structure, which includes multiple functional groups and a triazatricyclo framework.
Properties
CAS No. |
606951-05-7 |
---|---|
Molecular Formula |
C24H24ClN5O4S |
Molecular Weight |
514.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H24ClN5O4S/c1-16-3-2-8-30-22(16)27-23-19(24(30)31)15-20(35(32,33)18-6-4-17(25)5-7-18)21(26)29(23)10-9-28-11-13-34-14-12-28/h2-8,15,26H,9-14H2,1H3 |
InChI Key |
XUHOQUHNTYFNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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